2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid
Description
Historical Context of Fluorinated Benzoic Acid Derivatives
The exploration of fluorinated benzoic acids dates to the 19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. Early methods for introducing fluorine relied on hazardous elemental fluorine, but advancements like the Schiemann reaction (1927) enabled safer diazonium salt decomposition for aryl fluoride synthesis. The development of trifluoromethyl-containing compounds gained momentum in the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals. For example, 5-fluorouracil (1957) marked the first rationally designed fluorinated anticancer drug, highlighting fluorine’s role in modulating bioactivity.
The synthesis of thioether-linked benzoic acids emerged alongside sulfur chemistry advancements. Swarts’ 1898 work on antimony fluoride-mediated fluorination laid groundwork for combining sulfur and fluorine functionalities. By the 21st century, fluorinated thioethers like 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid became targets for drug discovery due to their optimized pharmacokinetic profiles.
Table 1: Key Milestones in Fluorinated Benzoic Acid Development
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2S/c15-9-2-1-3-10(7-9)21-12-5-4-8(14(16,17)18)6-11(12)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNZDIOGGBXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968300 | |
| Record name | 2-[(3-Fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53542-36-2 | |
| Record name | 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53542-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((3-Fluorophenyl)thio)-5-(trifluoromethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053542362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Functional Group Interconversion
A common approach to introduce substituents into benzoic acid derivatives involves bromination followed by nucleophilic substitution. For example:
- 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride to yield 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid with 84% efficiency.
- Similarly, bromination of the methyl group in 3-trifluoromethyl-4-methyl-benzoic acid could be adapted to introduce a bromine atom at the 2-position , enabling subsequent thiol coupling.
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS, AIBN | CCl₄ | 100°C | 84% |
| NaBrO₃, NaHSO₃ | Isopropyl acetate | Reflux | 81% |
Thiol Coupling Reactions
Introducing the 3-fluorophenylthio group likely involves a nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:
- Example : Reaction of a brominated benzoic acid (e.g., 2-bromo-5-(trifluoromethyl)benzoic acid ) with 3-fluorothiophenol in the presence of a base (e.g., K₂CO₃) and a palladium catalyst.
- Source demonstrates coupling of 3-fluoro-5-(trifluoromethyl)benzoic acid with amines using HATU and DIPEA , suggesting adaptable conditions for thiol coupling.
- Brominate 5-(trifluoromethyl)benzoic acid at the 2-position (see Section 1).
- React with 3-fluorothiophenol under SNAr or Ullmann coupling conditions.
- Purify via recrystallization or chromatography.
Alternative Routes via Lithium Intermediates
Source describes the use of tert-butyl lithium to generate lithium salts of chloro-trifluoromethylbenzoic acids, which react with CO₂ to form carboxylates. Adapting this method:
- Generate 2-lithio-5-(trifluoromethyl)benzoic acid from a brominated precursor.
- Introduce the 3-fluorophenylthio group via reaction with 3-fluorophenyl disulfide or a thiol electrophile.
Challenges and Optimization
- Regioselectivity : Ensuring substitution occurs at the 2-position requires careful control of directing groups and reaction conditions.
- Acid Sensitivity : The trifluoromethyl and carboxylic acid groups may necessitate mild conditions to avoid decomposition.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization (as in) would be critical for isolating the final product.
Data Table: Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Bromination + SNAr | Straightforward, scalable | Requires harsh bromination conditions | 70–85% |
| Metal-Catalyzed Coupling | High selectivity | Costly catalysts, sensitivity to air | 60–75% |
| Lithium Intermediates | Versatile for functionalization | Low-temperature requirements | 50–65% |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the trifluoromethyl group or the aromatic ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified aromatic rings and reduced trifluoromethyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid and related compounds:
Challenges and Opportunities
- Solubility Limitations: High lipophilicity (XLogP3: 4.5) may necessitate formulation optimization, such as salt formation or nanoparticle delivery .
- Synthetic Complexity : Introducing the 3-fluorophenylthio group requires precise regioselective reactions, posing scalability challenges .
Biological Activity
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid (CAS Number: 53542-36-2) is a synthetic compound notable for its unique structural features, including the presence of fluorine and sulfur atoms. These characteristics contribute to its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Its structural features allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth.
- Antiviral Properties : Some studies have indicated that derivatives of this compound can inhibit viral replication, particularly in influenza A virus models .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- The compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways.
-
In Vivo Studies :
- Animal models treated with this compound displayed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
- In models of inflammation, administration of the compound significantly decreased markers of inflammation such as TNF-alpha and IL-6 levels.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[(3-Chlorophenyl)thio]-5-(trifluoromethyl)benzoic acid | Moderate anticancer activity | Chlorine substituent |
| 2-[(3-Bromophenyl)thio]-5-(trifluoromethyl)benzoic acid | Lower anti-inflammatory effects | Bromine substituent |
| 2-[(3-Methylphenyl)thio]-5-(trifluoromethyl)benzoic acid | Limited biological activity | Methyl group reduces reactivity |
The fluorine atom in this compound significantly enhances its chemical reactivity and biological interactions compared to its chlorinated or brominated analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid?
- Methodology :
- Start with a benzoic acid derivative (e.g., 5-(trifluoromethyl)benzoic acid) and introduce the thioether group via nucleophilic aromatic substitution. Use 3-fluorothiophenol as the sulfur source under anhydrous conditions with a base like K₂CO₃ in DMF at 80–100°C .
- Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity by HPLC (≥95%) .
Q. How can solubility be optimized for in vitro assays?
- Methodology :
- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) first, as similar trifluoromethyl-substituted benzoic acids show good solubility in these . For aqueous buffers, prepare stock solutions in DMSO (10–50 mM) and dilute to working concentrations in PBS or cell culture media .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps. Avoid inhalation of dust; store separately from oxidizers and strong bases .
- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How to design stability studies under varying pH and temperature conditions?
- Methodology :
- Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 254 nm over 0, 1, 2, 4, and 8 weeks. Use Arrhenius kinetics to predict shelf-life .
- For solid-state stability, store samples in controlled humidity chambers (e.g., 40°C/75% RH) and analyze crystallinity via XRPD .
Q. What analytical methods are suitable for quantifying impurities in this compound?
- Methodology :
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Detect impurities at 210 nm and 254 nm. Confirm structures via LC-MS (ESI− mode) .
- For trace metal analysis, employ ICP-MS after microwave-assisted acid digestion .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations). Check for compound degradation during experiments via time-course HPLC .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling) .
Q. What strategies can explore structure-activity relationships (SAR) for the thioether and fluorophenyl groups?
- Methodology :
- Synthesize analogs with varied substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or altering the trifluoromethyl position). Test in enzyme inhibition or cell viability assays .
- Perform computational docking (e.g., AutoDock Vina) to correlate substituent positions with binding energies .
Key Notes
- Experimental Reproducibility : Document solvent batch numbers and reaction times meticulously, as trifluoromethyl groups can influence reaction kinetics .
- Data Interpretation : Cross-reference spectral data (e.g., ¹⁹F NMR for fluorinated analogs) with published libraries to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
